2-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine
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Overview
Description
2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with a piperazine and pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine .
Scientific Research Applications
2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission. This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficiency is a hallmark .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with potential acetylcholinesterase inhibitory activity.
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: A compound with a similar piperazine structure used in the synthesis of biologically active molecules.
Uniqueness
2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of piperazine and pyrrolidine moieties makes it a versatile compound for various applications in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C24H33N5O |
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Molecular Weight |
407.6 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H33N5O/c1-18-17-21(27-11-5-6-12-27)26-23(25-18)29-15-13-28(14-16-29)22(30)19-7-9-20(10-8-19)24(2,3)4/h7-10,17H,5-6,11-16H2,1-4H3 |
InChI Key |
JNGGMMAMJUITQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C)N4CCCC4 |
Origin of Product |
United States |
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